N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O2S and its molecular weight is 445.9. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that integrates a triazole moiety with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₈ClF₁N₄O₂S
- Molecular Weight : 396.88 g/mol
The structure includes a chlorophenyl group and a thioacetamide linked to a triazoloquinazoline scaffold, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to triazoloquinazolines have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL in some cases .
- Antifungal Activity : The triazole framework contributes to antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been documented to inhibit cancer cell proliferation:
- Cell Line Studies : In vitro studies have reported IC₅₀ values indicating cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain triazole-containing compounds demonstrated IC₅₀ values ranging from 0.39 μM to 0.46 μM against these cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives often act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that compounds with similar structures can intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activities of related compounds:
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(7-fluoro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O2S/c1-2-9-26-18(29)15-10-13(22)5-8-16(15)27-19(26)24-25-20(27)30-11-17(28)23-14-6-3-12(21)4-7-14/h3-8,10H,2,9,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWFHQXFAJXQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.